

An In-depth Technical Guide to 6-Hydroxynicotinonitrile (CAS: 95891-30-8)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Hydroxynicotinonitrile**

Cat. No.: **B3416829**

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Heterocycle

6-Hydroxynicotinonitrile, also known as 6-oxo-1,6-dihdropyridine-3-carbonitrile, is a heterocyclic organic compound of significant interest in medicinal chemistry and process development.^[1] Its strategic value lies in its bifunctional nature, possessing both a reactive hydroxyl group (in its pyridinol tautomer) and a versatile nitrile moiety on a pyridine scaffold.^[2] This unique combination allows it to serve as a crucial intermediate in the synthesis of a wide array of more complex molecules, particularly active pharmaceutical ingredients (APIs).^{[1][2]} For drug development professionals, this compound represents a key building block for constructing molecular architectures that target critical biological pathways, most notably in the realm of kinase inhibitors for oncology.^{[3][4]} This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, grounded in established chemical principles and synthetic methodologies.

Physicochemical & Spectroscopic Profile

A thorough understanding of the physical and chemical properties of **6-Hydroxynicotinonitrile** is fundamental to its effective application in synthesis. The compound typically presents as an off-white to yellow or green solid, with a purity of 97% or higher expected from reliable manufacturers.^[5]

Tautomerism: A Key to Understanding Reactivity

A critical feature of **6-Hydroxynicotinonitrile** is its existence in a tautomeric equilibrium between the 6-hydroxypyridine form and the 6-pyridone form. In most conditions, particularly in polar solvents and the solid state, the pyridone tautomer is predominant.^[6] This equilibrium is crucial as it dictates the compound's reactivity, especially in alkylation reactions where it can act as an ambident nucleophile, leading to either O-alkylation or N-alkylation depending on the reaction conditions.^{[6][7]}

Table 1: Physicochemical Properties of **6-Hydroxynicotinonitrile**

Property	Value	Source(s)
CAS Number	95891-30-8	[8]
Molecular Formula	C ₆ H ₄ N ₂ O	[8]
Molecular Weight	120.11 g/mol	[8]
Appearance	Off-white to green solid	[5]
Melting Point	223-225 °C (lit.)	[5]
Purity	≥ 97%	[5]
Synonyms	6-oxo-1,6-dihydro-3-pyridinecarbonitrile, 6-hydroxy-3-pyridinecarbonitrile	[5][6]
Storage	Inert atmosphere, room temperature	[8]

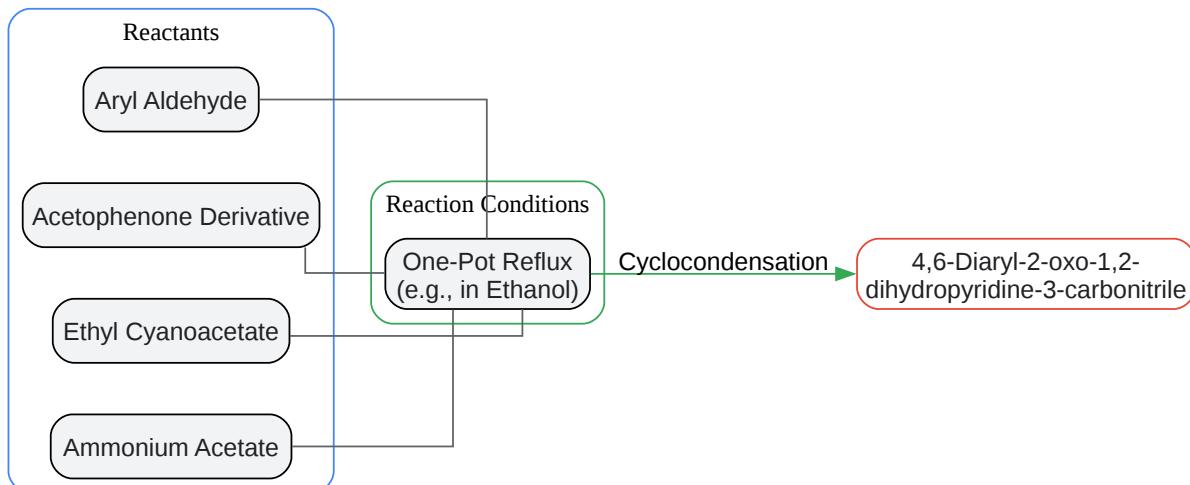
Spectroscopic Signature

While experimentally obtained spectra are not widely published in peer-reviewed literature, a predicted spectroscopic profile can be constructed based on the analysis of structurally analogous compounds and fundamental principles. This data is vital for reaction monitoring and quality control.

Predicted ^1H NMR Spectrum (400 MHz, DMSO-d₆): The spectrum is expected to show three distinct signals in the aromatic region. The proton at C5 would likely appear as a doublet of doublets, coupled to the protons at C4 and C2. The protons at C2 and C4 would also appear as multiplets, with their precise chemical shifts influenced by the electron-withdrawing effects of the nitrile group and the tautomeric equilibrium. A broad singlet corresponding to the N-H or O-H proton is also expected.

Predicted ^{13}C NMR Spectrum (100 MHz, DMSO-d₆): Six distinct carbon signals are anticipated. The nitrile carbon (C≡N) would appear significantly downfield. The carbonyl carbon (C=O) of the pyridone tautomer would be the most deshielded signal. The remaining four sp² carbons of the pyridine ring would have chemical shifts characteristic of this heterocyclic system.

Predicted Infrared (IR) Spectrum (KBr Pellet):


- $\sim 3400 \text{ cm}^{-1}$ (broad): O-H or N-H stretching, indicative of the tautomeric forms.
- $\sim 2230 \text{ cm}^{-1}$ (strong, sharp): C≡N stretching of the nitrile group. This is a highly characteristic peak.
- $\sim 1650 \text{ cm}^{-1}$ (strong): C=O stretching of the predominant pyridone tautomer.
- 1600-1400 cm^{-1} : C=C and C=N stretching vibrations within the aromatic ring.

Synthesis & Preparation

The synthesis of **6-Hydroxynicotinonitrile** can be achieved through several routes, typically involving the construction of the pyridone ring via condensation reactions or the modification of a pre-existing pyridine core.

Multicomponent Synthesis Approach

One of the most efficient methods for constructing the 2-pyridone scaffold is through a one-pot, multicomponent reaction. This approach offers high atom economy and procedural simplicity.

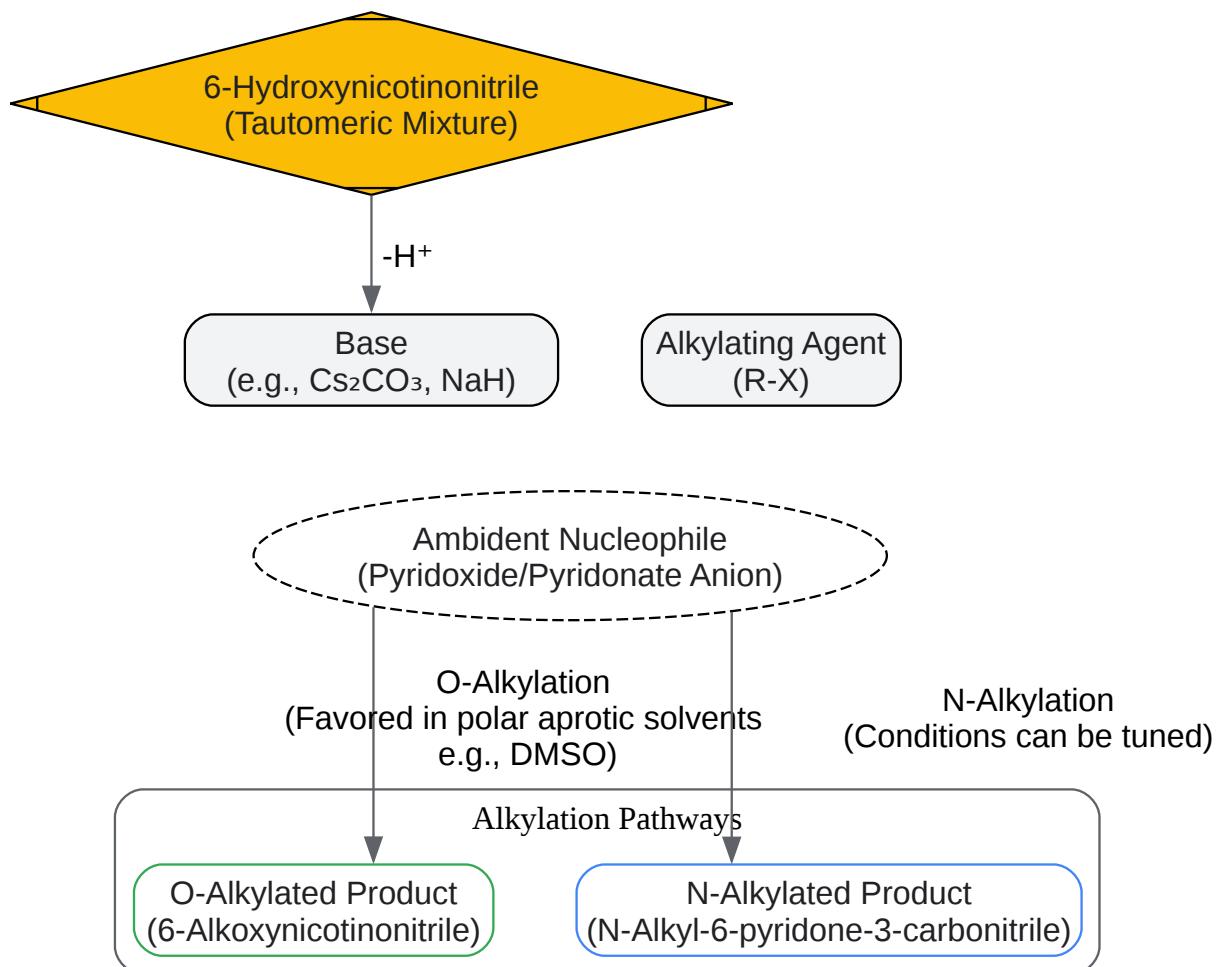
[Click to download full resolution via product page](#)

Caption: Multicomponent reaction for pyridone synthesis.[\[4\]](#)

Protocol: General Procedure for Multicomponent Synthesis of Substituted 2-Oxo-1,2-dihydropyridine-3-carbonitriles[\[4\]](#)

- Reaction Setup: In a round-bottom flask, combine the appropriate acetophenone (1.0 eq), an aromatic aldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and an excess of ammonium acetate (e.g., 8.0 eq).
- Solvent Addition: Add a suitable solvent, such as absolute ethanol, to the flask.
- Reaction Execution: Heat the mixture to reflux and maintain for 10-14 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution and can be collected by filtration.

- Purification: Wash the collected solid with cold ethanol and recrystallize from a suitable solvent system (e.g., DMF/ethanol) to yield the purified product.


This generalized protocol illustrates a common and robust method for creating the core structure of **6-Hydroxynicotinonitrile** derivatives.[\[4\]](#)

Chemical Reactivity and Key Transformations

The synthetic utility of **6-Hydroxynicotinonitrile** stems from the reactivity of its two primary functional groups. Judicious selection of reagents and conditions allows for selective modification at the hydroxyl/pyridone nitrogen or the nitrile group.

O-Alkylation vs. N-Alkylation

The tautomeric nature of the molecule presents a classic synthetic challenge and opportunity. The deprotonated intermediate is an ambident nucleophile, and the site of alkylation can be controlled by the reaction conditions.

[Click to download full resolution via product page](#)

Caption: Competing O- and N-alkylation pathways.[6]

Insights for Experimental Design:

- Solvent Choice: Polar aprotic solvents like DMSO tend to favor O-alkylation.[6]
- Base and Counter-ion: The choice of base (e.g., Cs₂CO₃, NaH, K₂CO₃) and the resulting counter-ion can influence the O/N selectivity due to differential coordination with the oxygen and nitrogen atoms. Cesium carbonate, for instance, has been shown to strongly favor O-alkylation in the propargylation of a similar 2-pyridone system.[6]

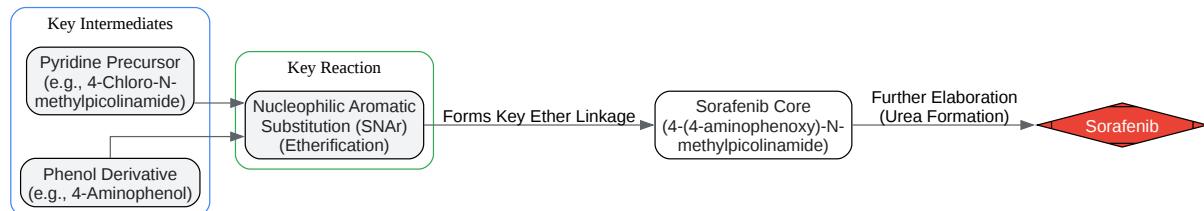
Protocol: Selective O-Propargylation of a 2-Oxo-dihydropyridine-3-carbonitrile Derivative[6]

This protocol for a structurally related compound demonstrates the principles for selective O-alkylation.

- Reaction Setup: To a stirred solution of the 2-oxo-1,2-dihydropyridine-3-carbonitrile derivative (1.0 eq) in anhydrous dimethylsulfoxide (DMSO), add cesium carbonate (Cs_2CO_3 , 1.0 eq).
- Anion Formation: Stir the resulting suspension at room temperature (e.g., 20 °C) for 30 minutes to facilitate the formation of the pyridonate anion.
- Alkylation: Add propargyl bromide (1.0 eq) to the mixture.
- Reaction Monitoring: Continue stirring at room temperature for 24 hours, monitoring the reaction by TLC.
- Work-up and Purification: Upon completion, filter the mixture and wash with ethyl acetate. The filtrate is then subjected to an aqueous workup and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Purification via column chromatography on silica gel separates the desired O-alkylated product from the N-alkylated byproduct.

Transformations of the Nitrile Group

The nitrile group is a versatile functional handle that can be converted into other key functionalities, such as amines and carboxylic acids.


- Reduction to Primary Amines: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH_4) or through catalytic hydrogenation (e.g., $\text{H}_2/\text{Raney Ni}$). This transformation is fundamental for introducing a basic nitrogen center, often crucial for receptor binding in drug molecules.
- Hydrolysis to Carboxylic Acids: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (6-hydroxynicotinic acid). This conversion is valuable for creating ligands for metal coordination or for further functionalization via amide bond formation.

Applications in Drug Discovery and Development

6-Hydroxynicotinonitrile is a well-established building block in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.^{[3][4]} Its structure is embedded within several potent inhibitors that target key signaling pathways involved in tumor growth and angiogenesis.

Intermediate in the Synthesis of Sorafenib

While multiple synthetic routes to the multikinase inhibitor Sorafenib exist, several patented and published methods utilize a pyridine core that can be derived from or is analogous to **6-Hydroxynicotinonitrile**.^{[1][9][10]} The core structure, 4-(4-aminophenoxy)-N-methylpicolinamide, is a key intermediate. The synthesis involves the etherification of a 4-chloropicolinamide with a substituted phenol, a reaction type directly analogous to the O-alkylation of **6-Hydroxynicotinonitrile**'s tautomer. The pyridine scaffold is essential for the final molecule's ability to bind to the kinase active site.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. One-pot synthesis of 4,6-diaryl-2-oxo(imino)-1,2-dihdropyridine-3-carbonitrile; a New Scaffold for p38alpha MAP kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile [mdpi.com]
- 7. scirp.org [scirp.org]
- 8. 95891-30-8|6-Hydroxynicotinonitrile|BLD Pharm [bldpharm.com]
- 9. CN105085388A - Synthesis method for sorafenib intermediate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Hydroxynicotinonitrile (CAS: 95891-30-8)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3416829#6-hydroxynicotinonitrile-cas-number-95891-30-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com